molecular formula C18H16FNO4S B13030704 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide

4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide

Cat. No.: B13030704
M. Wt: 361.4 g/mol
InChI Key: ZEAODZDSCJJYFI-UHFFFAOYSA-N
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Description

4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral properties . This particular compound has a unique structure that combines a fluorophenyl group with a dihydrofuran ring and a benzenesulfonamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves several steps. One common method includes the amidation reaction, where the fluorophenyl group is introduced to the benzenesulfonamide moiety . The reaction conditions typically involve the use of reagents such as acetic acid and various catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and continuous flow processes to achieve high efficiency .

Chemical Reactions Analysis

4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Mechanism of Action

The mechanism of action of 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound’s unique structure allows it to interact with various cellular pathways, contributing to its antitumor and antidiabetic effects .

Comparison with Similar Compounds

Similar compounds to 4-(4-(3-Fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide include:

The uniqueness of this compound lies in its combination of structural elements, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H16FNO4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-[4-(3-fluorophenyl)-2,2-dimethyl-5-oxofuran-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H16FNO4S/c1-18(2)16(11-6-8-14(9-7-11)25(20,22)23)15(17(21)24-18)12-4-3-5-13(19)10-12/h3-10H,1-2H3,(H2,20,22,23)

InChI Key

ZEAODZDSCJJYFI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=O)O1)C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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